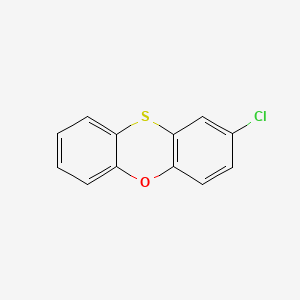

2-Chlorophenoxathiin

Description

Overview of Phenoxathiin (B166618) Scaffolds in Chemical Research

Phenoxathiin is a heterocyclic compound composed of two benzene (B151609) rings linked by an oxygen and a sulfur atom. This structure gives it a distinctive bent geometry. Its derivatives are key components in the creation of complex organic molecules that have unique optical properties, which are important in materials science and photonics.

The applications of phenoxathiin derivatives are diverse, ranging from their use as intermediates in the synthesis of pharmaceuticals and agrochemicals to their potential in the development of polymers and dyes. ontosight.ai For instance, phenoxathiin is used in the production of polyamides and polyimides. wikipedia.org Furthermore, some phenoxathiin derivatives have been investigated for their potential antiviral, antimicrobial, and anticancer properties. ontosight.ai

The synthesis of phenoxathiins can be achieved through various methods. A traditional approach is the Ferrario reaction, which involves the reaction of diphenyl ether with sulfur in the presence of aluminum chloride. wikipedia.org More contemporary methods include a two-step process involving an iron-catalyzed C–H thioarylation of phenols followed by a copper-mediated Ullmann-type C–O bond-forming cyclization. rsc.org

Historical Context of Halogenated Phenoxathiin Derivatives in Academic Inquiry

The study of halogenated phenoxathiin derivatives dates back several decades. Early research focused on the synthesis and characterization of chloro and bromo derivatives. electronicsandbooks.com Direct chlorination of phenoxathiin was explored, leading to the isolation of what was presumed to be 1-chlorophenoxathiin. electronicsandbooks.com

One of the earliest and most common methods for synthesizing chlorinated phenoxathiins was the Ferrario reaction. electronicsandbooks.com For example, 2-chlorophenoxathiin was prepared with a 65% yield by heating p-chlorophenyl phenyl ether with sulfur and aluminum chloride. electronicsandbooks.com Similarly, 3-chlorophenoxathiin and 4-chlorophenoxathiin were synthesized from their corresponding m-chlorophenyl and o-chlorophenyl phenyl ether precursors. electronicsandbooks.com The oxidation of these chlorinated compounds to their corresponding 10-dioxides was also a subject of early investigation. electronicsandbooks.com

Bromination of phenoxathiin was also studied, with 2-bromophenoxathiin being a known product. electronicsandbooks.com The structures of some of the early chlorinated phenoxathiins were considered doubtful, and re-examination of these historical syntheses has been a topic of later research. tandfonline.comthieme-connect.de

Contemporary Research Trajectories for this compound

Modern research continues to explore the synthesis and application of this compound and other halogenated derivatives. Recent synthetic advancements provide more efficient and regioselective methods for their preparation. One such method is a two-step synthesis starting from phenols, which involves an iron-catalyzed thioarylation followed by a copper-mediated cyclization. rsc.org This approach has been successfully applied to produce this compound in high yield. rsc.org

The unique properties imparted by halogen substituents make these compounds valuable in various fields. ontosight.ai For example, 2-substituted phenoxathiins have been identified as inhibitors of thrombin and monoamine oxidase A, as well as antifungal agents. rsc.org The development of new synthetic routes has also enabled the incorporation of the phenoxathiin motif into more complex and biologically relevant molecules, such as amino acids and steroids. rsc.orggla.ac.uk

Furthermore, phenoxathiin derivatives, including their halogenated forms, are being investigated for their potential in materials science. For instance, they have been used to create high-efficiency blue organic light-emitting diodes (OLEDs) based on thermally activated delayed fluorescence (TADF). nih.gov The ongoing research into phenoxathiin-based compounds continues to uncover new applications in both medicinal chemistry and materials science. ontosight.airsc.orgacs.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇ClOS | gla.ac.uk |

| Melting Point | 88-90 °C | rsc.orggla.ac.uk |

| Appearance | White solid | rsc.orggla.ac.uk |

Structure

2D Structure

3D Structure

Properties

CAS No. |

10230-34-9 |

|---|---|

Molecular Formula |

C12H7ClOS |

Molecular Weight |

234.70 g/mol |

IUPAC Name |

2-chlorophenoxathiine |

InChI |

InChI=1S/C12H7ClOS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7H |

InChI Key |

QQGJRVZIBGEUGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chlorophenoxathiin and Its Analogues

Direct Halogenation Approaches for Phenoxathiin (B166618) Systems

Direct halogenation involves the introduction of halogen atoms onto the phenoxathiin ring structure. However, controlling the position of substitution, particularly for chlorination, presents significant challenges.

The direct chlorination of unsubstituted phenoxathiin is often non-selective, yielding a mixture of isomers. Studies have shown that direct chlorination can lead to substitution at the 1-position, which is an unexpected outcome compared to bromination. electronicsandbooks.com For instance, treating phenoxathiin with sulfuryl chloride is reported to produce 3-chlorophenoxathiin and 3,7-dichlorophenoxathiin. thieme-connect.deiastate.edu Similarly, reacting phenoxathiin in concentrated sulfuric acid with hydrochloric acid reportedly yields 1-chlorophenoxathiin. thieme-connect.de

These outcomes highlight the difficulty in obtaining the 2-chloro isomer with high selectivity through direct electrophilic substitution on the parent ring. In contrast, the direct bromination of phenoxathiin with bromine in carbon tetrachloride preferentially yields 2-bromophenoxathiin in high yields (over 80%). electronicsandbooks.comthieme-connect.de This difference in regioselectivity suggests that alternative strategies are necessary for the targeted synthesis of 2-chlorophenoxathiin, such as using a pre-functionalized starting material where a directing group guides the chlorination, or employing a cyclization strategy with a chlorinated precursor.

Catalytic systems are often employed to facilitate the halogenation of aromatic rings. In the context of Friedel-Crafts type reactions, Lewis acids such as ferric chloride (FeCl₃) can be used as catalysts for chlorination. googleapis.com For the chlorination of related aromatic systems like ortho-xylene, co-catalysts such as chlorinated 2,8-dimethylphenoxathiin (B13728960) have been used in conjunction with Friedel-Crafts catalysts to improve the regioselectivity, though this is not a direct synthesis of this compound itself. google.com The use of sulfuryl chloride represents a common method for chlorination, although, as mentioned, it does not selectively produce the 2-chloro isomer in the case of phenoxathiin. thieme-connect.deiastate.edu

Cyclization Pathways for Phenoxathiin Ring Formation

Building the phenoxathiin ring through cyclization reactions is a more modern and regioselective approach. These methods involve forming either a key carbon-oxygen (C-O) or carbon-sulfur (C-S) bond in an intramolecular fashion to close the central ring.

A highly effective method for synthesizing substituted phenoxathiins, including this compound, involves an intramolecular Ullmann-type C-O bond formation. rsc.org This strategy is the final step in a two-step sequence that begins with the ortho-thioarylation of a substituted phenol (B47542). rsc.org

Specifically for this compound, the precursor (2-hydroxy-5-chlorophenyl)(2′-bromophenyl)sulfane is subjected to a copper-mediated cyclization. rsc.org The use of copper(I) thiophene-2-carboxylate (B1233283) (CuTc) as a reagent facilitates the intramolecular coupling between the hydroxyl group and the bromo-substituted aromatic ring, forming the ether linkage of the phenoxathiin system. rsc.org This method is efficient, with the synthesis of this compound proceeding in 83% yield. rsc.orggla.ac.uk The versatility of this approach allows for the synthesis of various phenoxathiin analogues by changing the substituents on the phenol precursor. rsc.org

| Starting Phenol | Intermediate Sulfane | Final Phenoxathiin Product | Yield (%) |

|---|---|---|---|

| p-Cresol | (2-Hydroxy-5-methylphenyl)(2′-bromophenyl)sulfane | 2-Methylphenoxathiin | 94 |

| 4-Methoxyphenol | (2-Hydroxy-5-methoxyphenyl)(2′-bromophenyl)sulfane | 2-Methoxyphenoxathiin | 91 |

| 4-Chlorophenol (B41353) | (2-Hydroxy-5-chlorophenyl)(2′-bromophenyl)sulfane | This compound | 83 |

| 4-Fluorophenol | (2-Hydroxy-5-fluorophenyl)(2′-bromophenyl)sulfane | 2-Fluorophenoxathiin | 85 |

| 2-Naphthol | (2-Hydroxynaphthalen-1-yl)(2′-bromophenyl)sulfane | Benzo[a]phenoxathiin | 83 |

This table summarizes the yields for the copper-mediated intramolecular C–O bond formation step to produce various phenoxathiin analogues. Data sourced from RSC Publishing. rsc.org

The formation of the phenoxathiin skeleton via intramolecular C-S bond closure is another viable pathway. Traditional methods, such as the reaction of a diaryl ether with sulfur and a catalyst like aluminum chloride, fall into this category, though they can require harsh conditions. rsc.org

More contemporary methods utilize transition-metal catalysis. For example, palladium-catalyzed reactions can be used to form C-S bonds intramolecularly to construct sulfur-containing heterocycles. mdpi.com A general and efficient method for phenoxathiin synthesis involves the reaction of 2-sulfanylphenol with 1,2-dihaloarenes or 1-halo-2-nitroarenes. thieme-connect.com In this approach, the nucleophilic sulfur of 2-sulfanylphenol displaces a halide or nitro group on the other ring, forming an initial C-S bond, which is then followed by an intramolecular C-O bond formation to complete the cyclization. thieme-connect.com

Recent advancements in organic synthesis have focused on the use of earth-abundant and non-precious transition metals to replace more expensive catalysts like palladium. rsc.orgindrajeetsharma.com The synthesis of this compound has benefited from this trend. rsc.org

A notable two-step synthesis employs both iron and copper, two earth-abundant metals. rsc.org

Iron-Catalyzed Thioarylation: The first step is an ortho-thioarylation of a phenol. An iron(III) triflimide catalyst, acting as a potent Lewis acid, activates N-(2-bromophenylthio)succinimide for the regioselective C-H thioarylation of phenols like 4-chlorophenol. rsc.org This reaction forms the key biaryl sulfane intermediate. rsc.org

Copper-Mediated Cyclization: The second step is the intramolecular C-O bond formation described previously, which uses a copper(I) catalyst to cyclize the intermediate into the final phenoxathiin product. rsc.org

This dual catalytic approach, utilizing iron and copper, provides an efficient and sustainable route to this compound and its derivatives, avoiding precious metals and often proceeding under mild conditions. rsc.org

Palladium-Mediated C-O and C-N Cross-Coupling Reactions for Heterocycle Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, which are essential for the synthesis of heterocyclic compounds like phenoxathiin. researchgate.netlibretexts.org These reactions typically involve the coupling of an aryl halide or triflate with an alcohol or amine in the presence of a palladium catalyst and a suitable ligand. researchgate.netlibretexts.org The development of specialized ligands has been crucial for the success and versatility of these methods. researchgate.netmit.edu

The general catalytic cycle for these reactions involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation (for C-C coupling) or reaction with an alcohol or amine, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov For the synthesis of phenoxathiin structures, an intramolecular C-O bond formation is a key step.

Key aspects of these reactions include:

Catalyst Systems: Often composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine-based ligand. The choice of ligand is critical and can influence reaction efficiency, substrate scope, and reaction conditions. researchgate.netmit.edu

Reaction Conditions: These reactions are known for their functional group tolerance and are often carried out under mild conditions. mit.edu However, challenges can arise, such as the undesired β-hydride elimination pathway when using primary aliphatic alcohols. mit.edu

Applications: The versatility of palladium-catalyzed C-N and C-O cross-coupling has made it a widely used method in medicinal chemistry, natural product synthesis, and materials science for the creation of complex molecules containing heterocyclic systems. mit.edursc.org

Ullmann-Type Cyclization Protocols for Phenoxathiin Synthesis

The Ullmann reaction, a classic method in organic synthesis, traditionally involves the copper-catalyzed coupling of two aryl halides to form a biaryl compound. organic-chemistry.org A variation of this, the Ullmann-type reaction, is employed for the formation of C-O and C-N bonds, making it suitable for the synthesis of ethers and amines, and by extension, heterocyclic systems like phenoxathiin through intramolecular cyclization. organic-chemistry.orgnih.gov

The synthesis of phenoxathiin via an Ullmann-type reaction typically involves the intramolecular cyclization of a 2-halophenyl 2'-hydroxyphenyl sulfide. The reaction is promoted by copper or a copper salt, often in the presence of a base.

Recent advancements in Ullmann-type reactions have focused on:

Milder Conditions: Overcoming the traditionally harsh reaction conditions (high temperatures) has been a key area of research. frontiersin.org The use of ligands can facilitate the reaction under milder temperatures.

Ligand Development: While some Ullmann-type reactions can be performed without a ligand, the development of new ligands has expanded the substrate scope and improved reaction yields. nih.govnih.gov

Greener Solvents: Efforts have been made to replace traditional high-boiling point solvents with more environmentally benign alternatives like deep eutectic solvents. frontiersin.orgnih.gov

Synthesis via Diazonium Chemistry

Diazonium salts are versatile intermediates in organic synthesis, enabling the introduction of a wide range of functional groups onto an aromatic ring. organic-chemistry.org The synthesis of this compound can be achieved by leveraging diazonium chemistry, specifically through a Sandmeyer-type reaction.

Sandmeyer-Type Reactions for Chloro-Substitution

The Sandmeyer reaction is a chemical transformation used to synthesize aryl halides from aryl diazonium salts. wikipedia.org This is achieved by reacting the diazonium salt with a copper(I) halide. wikipedia.orgbyjus.com For the synthesis of this compound, this would involve the diazotization of 2-aminophenoxathiin followed by treatment with copper(I) chloride (CuCl). wikipedia.org

The mechanism of the Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.org It involves a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the halide from the copper(II) species to form the final aryl halide product and regenerate the copper(I) catalyst. wikipedia.org

Precursors and Reaction Conditions for Diazotization

The precursor for the Sandmeyer reaction is an aryl diazonium salt, which is synthesized from a primary aromatic amine through a process called diazotization. organic-chemistry.orgbyjus.com

Precursor: The key precursor for the synthesis of this compound via this route is 2-aminophenoxathiin.

Reaction Conditions for Diazotization:

Reagents: The diazotization reaction is typically carried out by treating the primary aromatic amine with nitrous acid (HNO₂). organic-chemistry.org Since nitrous acid is unstable, it is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). byjus.comnumberanalytics.com

Temperature: The reaction is highly exothermic and the resulting diazonium salt is often unstable at higher temperatures. Therefore, the reaction is typically conducted at low temperatures, generally between 0 and 5°C, to prevent the decomposition of the diazonium salt. numberanalytics.commnstate.edu

Acidity: An acidic medium is required for the reaction to proceed. numberanalytics.com

The general mechanism for diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. The amine then acts as a nucleophile, attacking the nitrosonium ion, which after a series of proton transfers and the elimination of a water molecule, results in the formation of the aryl diazonium ion. byjus.com

Derivatization Strategies for this compound

The functionalization of the this compound scaffold at its peripheral positions allows for the synthesis of a diverse range of derivatives with potentially new properties and applications.

Functionalization at Peripheral Positions

Direct functionalization of the this compound core can be challenging due to the electron-rich nature of the heterocyclic system and the directing effects of the existing substituents. However, various strategies can be employed to introduce new functional groups at other positions on the aromatic rings.

Methods for the functionalization of aromatic systems that could be applicable to this compound include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could potentially be used. The position of substitution will be directed by the existing chloro and thioether/ether groups.

Metal-Catalyzed Cross-Coupling Reactions: The chlorine atom on the 2-position can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. libretexts.org

Directed C-H Functionalization: Modern methods involving transition-metal catalyzed C-H activation can offer regioselective functionalization at specific positions, often guided by a directing group. diva-portal.org

The table below provides a summary of the synthetic methodologies discussed.

| Synthetic Approach | Key Reaction Type | Precursor(s) | Key Reagents | Product |

| Palladium-Mediated Synthesis | Intramolecular C-O Cross-Coupling | 2-halophenyl 2'-hydroxyphenyl sulfide | Pd catalyst, ligand, base | Phenoxathiin core |

| Ullmann-Type Synthesis | Intramolecular Cyclization | 2-halophenyl 2'-hydroxyphenyl sulfide | Cu or Cu salt, base | Phenoxathiin core |

| Diazonium Chemistry | Sandmeyer Reaction | 2-Aminophenoxathiin | NaNO₂, HCl, CuCl | This compound |

| Derivatization | C-H Functionalization, Cross-Coupling | This compound | Various electrophiles or coupling partners | Functionalized this compound derivatives |

Introduction of Diverse Chemical Moieties

The functionalization of the phenoxathiin ring system can be achieved either by building the ring from already substituted precursors or by modifying a pre-existing phenoxathiin core.

Building the Scaffold with Pre-installed Functionality

A contemporary and versatile method for synthesizing substituted phenoxathiins involves a two-step process utilizing earth-abundant metal catalysis. rsc.orgrsc.org This approach begins with the iron-catalyzed ortho-thioarylation of a para-substituted phenol with N-(2-bromophenylthio)succinimide. rsc.org The resulting biaryl sulfane intermediate then undergoes an intramolecular, copper-mediated Ullmann-type C–O bond formation to yield the final phenoxathiin product. rsc.orgrsc.org The strength of this method lies in its tolerance for various functional groups on the phenol starting material, allowing for the direct incorporation of diverse moieties into the phenoxathiin backbone. rsc.org For instance, starting with 4-chlorophenol leads to the formation of (2-hydroxy-5-chlorophenyl)(2′-bromophenyl)sulfane, which upon cyclization, yields this compound. rsc.org

Table 1: Two-Step Synthesis of Substituted Phenoxathiins

| Starting Phenol | Intermediate | Final Phenoxathiin Product | Catalysts | Reference |

|---|---|---|---|---|

| 4-Methylphenol | (2-hydroxy-5-methylphenyl)(2′-bromophenyl)sulfane | 2-Methylphenoxathiin | Fe(NTf2)3, CuTc | rsc.org |

| 4-Chlorophenol | (2-hydroxy-5-chlorophenyl)(2′-bromophenyl)sulfane | This compound | Fe(NTf2)3, CuTc | rsc.org |

| 4-Methoxyphenol | (2-hydroxy-5-methoxyphenyl)(2′-bromophenyl)sulfane | 2-Methoxyphenoxathiin | Fe(NTf2)3, CuTc | rsc.org |

Functionalization of the Pre-formed Phenoxathiin Ring

Once the phenoxathiin nucleus is formed, further diversity can be introduced through various chemical transformations.

Conversion of Amino Groups: The Sandmeyer reaction provides a classic and effective route to introduce a range of functional groups by converting an amino group into a diazonium salt, which is then displaced by a nucleophile. wikipedia.orgslideshare.net For example, phenoxathiin-2-amine can be diazotized and subsequently treated with copper(I) halides to furnish the corresponding halophenoxathiins. wikipedia.org This method is a key step for accessing specific isomers that might be difficult to obtain otherwise.

Carboxylation: A carboxyl group can be introduced via the lithiation of a bromophenoxathiin derivative followed by quenching with carbon dioxide. For instance, phenoxathiin-2-carboxylic acid can be prepared from 2-bromophenoxathiin. acs.org Another method involves the haloform reaction of an acetylphenoxathiin, where 2-acetylphenoxathiin (B8607918) is treated with sodium hypochlorite (B82951) to yield phenoxathiin-2-carboxylic acid. prepchem.com

Heterocycle Formation: The phenoxathiin ring can be appended with other heterocyclic systems, significantly expanding its chemical space. A common strategy involves using an acetyl group as a synthetic handle. For example, 2-acetylphenoxathiin can undergo a Claisen-Schmidt condensation with various aromatic aldehydes to produce 2-(oxoalken-1-yl) phenoxathiin derivatives (chalcone analogues). uobaghdad.edu.iquobaghdad.edu.iqresearchgate.net These intermediates can then be cyclized with reagents like hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) to yield a diverse library of pyrazoline-substituted phenoxathiins. uobaghdad.edu.iquobaghdad.edu.iqtandfonline.com This multi-step synthesis allows for the introduction of two points of diversity: one from the aromatic aldehyde and another from the hydrazine derivative used. tandfonline.comtandfonline.com

Table 2: Synthesis of Pyrazoline-Phenoxathiin Derivatives

| Starting Material | Intermediate (Chalcone Analogue) | Cyclizing Reagent | Final Product | Reference |

|---|---|---|---|---|

| 2-Acetylphenoxathiin | 1-(Phenoxathiin-2-yl)-3-phenylpropenone | Hydrazine Hydrate | 2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxathiin | tandfonline.com |

| 2-Acetylphenoxathiin | 1-(Phenoxathiin-2-yl)-3-(4-chlorophenyl)propenone | Hydrazine Hydrate | 2-[5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxathiin | tandfonline.comtandfonline.com |

| 2-Acetylphenoxathiin | 1-(Phenoxathiin-2-yl)-3-phenylpropenone | Thiosemicarbazide | 3-(Phenoxathiin-2-yl)-5-phenyl-4,5-dihydropyrazole-1-carbothioamide | tandfonline.com |

These synthetic strategies underscore the versatility of the phenoxathiin system, allowing for the targeted introduction of a wide array of functional groups and complex moieties. This chemical adaptability is paramount for the continued exploration of this compound analogues in various scientific fields.

Reaction Mechanisms and Chemical Transformations of 2 Chlorophenoxathiin

Electrophilic Aromatic Substitution Reactions on the 2-Chlorophenoxathiin Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, driven by the attack of an electrophile on the electron-rich π system of the aromatic ring. dalalinstitute.comscience-revision.co.uk The reaction typically proceeds through a three-step mechanism: generation of the electrophile, attack by the aromatic ring to form a resonance-stabilized carbocation (also known as an arenium ion or sigma complex), and subsequent removal of a proton to restore aromaticity. unacademy.combyjus.comresearchgate.net In the context of this compound, the substitution pattern is directed by the combined influence of the oxygen and sulfur heteroatoms and the chlorine substituent.

The phenoxathiin (B166618) ring system itself directs incoming electrophiles to specific positions. The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the aromatic ring, leading to the formation of a carbocation intermediate. dalalinstitute.com This intermediate is stabilized by resonance. The final step is the departure of a leaving group, typically a proton, to yield the substituted product. dalalinstitute.com For phenoxathiin, electrophilic substitution, such as bromination, is known to occur at the 2-position. electronicsandbooks.com

The chlorine atom at the 2-position of the phenoxathiin core exerts a dual influence on electrophilic aromatic substitution reactions. Halogens are deactivating groups, meaning they decrease the rate of reaction compared to unsubstituted benzene (B151609). researchgate.net This is due to their inductive effect (-I), where they withdraw electron density from the ring, making it less nucleophilic. researchgate.net

However, halogens are also ortho-, para-directing. This is because they can donate a lone pair of electrons through resonance (+R effect), which stabilizes the carbocation intermediate when the electrophile attacks at the ortho or para positions relative to the halogen. dalalinstitute.com In the case of this compound, the chlorine atom will direct incoming electrophiles to positions ortho and para to itself. Computational studies on polychlorinated phenoxathiins (PCPTs) have shown that the chlorine substitution pattern significantly influences the thermodynamic properties and stability of the compounds. researchgate.net

Nucleophilic Substitution Processes

Nucleophilic substitution reactions on the this compound scaffold are less common than electrophilic substitutions but can occur under specific conditions, particularly when the ring is activated by strongly electron-withdrawing groups. libretexts.org

The direct displacement of the chlorine atom in this compound by a nucleophile is generally difficult. The carbon-halogen bonds in aryl halides are significantly stronger than those in alkyl halides. libretexts.org However, such reactions, known as nucleophilic aromatic substitution (SNA_r), can be facilitated if the aromatic ring is substituted with potent electron-withdrawing groups, such as nitro groups, at the ortho and para positions relative to the halogen. libretexts.orglibretexts.org These groups help to stabilize the negatively charged intermediate, often called a Meisenheimer complex, that forms during the reaction. libretexts.org

Another potential pathway for halogen displacement is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.org In some heterocyclic systems, a different mechanism known as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism can occur, which involves the addition of a nucleophile followed by the opening and subsequent closure of the heterocyclic ring. wikipedia.org

Nucleophilic attack on the phenoxathiin ring system is more likely to occur at positions activated by electron-withdrawing groups. For instance, in phenoxathiin derivatives where the sulfur atom is oxidized to a sulfone (SO2), the adjacent carbon atoms become more electrophilic and susceptible to nucleophilic attack. Studies on related systems have shown that organolithium reagents can attack the carbon positions ortho to the sulfone group. The mechanism involves the attack of the nucleophile to form a transient, negatively charged intermediate, which then undergoes further reaction, sometimes leading to ring cleavage. libretexts.org

Oxidation and Reduction Chemistry of the Phenoxathiin Ring System

The phenoxathiin ring system can undergo both oxidation and reduction reactions, primarily involving the sulfur heteroatom. Oxidation-reduction, or redox, reactions involve the transfer of electrons, where oxidation is the loss of electrons and reduction is the gain of electrons. cgc.edupreparatorychemistry.com

The sulfur atom in phenoxathiin can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. For example, the reaction of 10H-phenothiazine, a related compound, with an oxidizing agent like hypochlorite (B82951) begins with oxidation to its dioxides, followed by chloro-substitution. nih.gov The extent of these reactions is dependent on factors such as the dose of the oxidizing agent and the pH of the solution. nih.govjst.go.jp It is plausible that this compound would exhibit similar reactivity at the sulfur atom.

The reduction of chlorinated phenoxathiin derivatives can also occur. thieme-connect.de Furthermore, the phenoxathiin radical cation can be generated electrochemically and its reactivity studied. rsc.org The stability and reactivity of such radical species are of interest in various chemical contexts.

Formation and Reactivity of Sulfoxides and Sulfones

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is a common reaction for thioethers and is typically achieved using various oxidizing agents. wikipedia.org

Formation of this compound-10-oxide (Sulfoxide):

The oxidation of this compound to its sulfoxide, this compound-10-oxide, can be accomplished using a variety of reagents. organic-chemistry.org A common method involves the use of hydrogen peroxide in a suitable solvent like glacial acetic acid. electronicsandbooks.comrsc.org The reaction is generally selective for the formation of the sulfoxide over the sulfone when the stoichiometry of the oxidizing agent is carefully controlled. acsgcipr.org Other oxidizing systems, such as those catalyzed by transition metals or employing hypervalent iodine reagents, can also be utilized. organic-chemistry.orgacsgcipr.org

The formation of the sulfoxide introduces a chiral center at the sulfur atom, leading to the potential for enantiomeric forms of this compound-10-oxide.

Formation of this compound-10,10-dioxide (Sulfone):

Further oxidation of either this compound or its sulfoxide yields this compound-10,10-dioxide, the corresponding sulfone. electronicsandbooks.com Stronger oxidizing conditions or an excess of the oxidizing agent, such as hydrogen peroxide, are typically required for this conversion. wikipedia.orgelectronicsandbooks.comrsc.org For instance, treatment of this compound with hydrogen peroxide can produce the sulfone in high yield. rsc.org Another method for the preparation of this compound-10,10-dioxide involves the reaction of 5-chloro-2-hydroxy-2'-nitrodiphenyl sulfone with aqueous alkali. electronicsandbooks.com

Reactivity of Sulfoxides and Sulfones:

The oxidation state of the sulfur atom significantly influences the reactivity of the phenoxathiin ring system.

Sulfoxides: this compound-10-oxide can participate in reactions involving the sulfoxide group itself. For example, it can be reduced back to this compound. thieme-connect.de The sulfoxide group also influences the electronic properties of the aromatic rings, affecting their susceptibility to electrophilic or nucleophilic attack. Metalation of phenoxathiin 10-oxide, for instance, occurs at the C1 position, ortho to the C-S bond. thieme-connect.de

Sulfones: The sulfone group in this compound-10,10-dioxide is a strong electron-withdrawing group. This deactivates the aromatic rings towards electrophilic substitution and activates them towards nucleophilic aromatic substitution. Sulfones are generally more stable and less reactive than the corresponding sulfoxides. wikipedia.org However, they can undergo reactions such as reduction back to the sulfide. For example, this compound-10,10-dioxide can be reduced by lithium aluminum hydride to yield this compound. iastate.edu

The table below summarizes the oxidation products of this compound.

| Compound Name | Structure | Oxidation State of Sulfur |

| This compound | C₁₂H₇ClOS | +2 |

| This compound-10-oxide | C₁₂H₇ClO₂S | +4 |

| This compound-10,10-dioxide | C₁₂H₇ClO₃S | +6 |

Electrochemical Behavior and Redox Mechanisms

The electrochemical behavior of this compound is characterized by its ability to undergo redox reactions, primarily involving the sulfur heteroatom. These processes can be studied using techniques like cyclic voltammetry to determine oxidation and reduction potentials. The redox mechanisms often involve the formation of reactive intermediates such as radical cations. nih.govfrontiersin.orgfrontiersin.orgnih.gov

The oxidation of phenoxathiin and its derivatives typically proceeds through a one-electron transfer to generate a cation radical. scispace.com The stability and subsequent reactivity of this radical cation are influenced by the substituents on the aromatic rings. In the case of this compound, the chlorine atom, being an electron-withdrawing group, is expected to make the oxidation slightly more difficult compared to the unsubstituted phenoxathiin.

The redox mechanism can be generally described as follows:

Oxidation: this compound loses an electron to form the corresponding cation radical. This process is often reversible.

Subsequent Reactions: The generated cation radical can undergo various reactions, including reaction with nucleophiles or dimerization. scispace.com

Cyclic voltammetry studies of similar compounds, such as tetraarylbenzidines, have shown two reversible one-electron oxidation waves, corresponding to the formation of the cation radical and then the dication. marquette.edu It is plausible that this compound exhibits similar behavior. The electrochemical conditions, such as the solvent and supporting electrolyte, can significantly influence the redox potentials and the stability of the generated species. beilstein-journals.org

Studies of this compound Cation Radicals and their Chemistry

The cation radical of this compound is a key reactive intermediate in many of its chemical transformations, particularly in the context of electron transfer reactions. scispace.com

Generation and Spectroscopic Characterization of Radical Species

Generation: this compound cation radicals can be generated through several methods:

Electrochemical Oxidation: Anodic oxidation of this compound in a suitable solvent system is a common method for generating the cation radical. scispace.combeilstein-journals.org

Chemical Oxidation: One-electron oxidants can be used to generate the cation radical in solution. marquette.edu Examples of such oxidants include other stable radical cation salts like tris(4-bromophenyl)aminium hexachloroantimonate (BAHA). nih.gov

Radiolysis: Gamma-radiolysis of solutions containing this compound can also lead to the formation of its cation radical. rsc.org

Spectroscopic Characterization: The generated radical species are typically characterized using spectroscopic techniques:

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for the direct detection and characterization of radical species. ethz.chwiley-vch.de The EPR spectrum of the this compound cation radical would provide information about the g-factor and hyperfine coupling constants, which are characteristic of the radical's electronic structure and the distribution of the unpaired electron spin density over the molecule. nih.govresearchgate.net The hyperfine splitting pattern would arise from the interaction of the unpaired electron with the magnetic nuclei (¹H, ³⁵Cl, ³⁷Cl) within the molecule. ethz.ch

UV-Vis Spectroscopy: Radical cations often exhibit strong and characteristic absorption bands in the visible or near-infrared region of the electromagnetic spectrum, making UV-Vis spectroscopy a useful tool for their detection and for monitoring their reactions. rsc.orgmdpi.com

Electron-Nuclear Double Resonance (ENDOR) Spectroscopy: ENDOR spectroscopy can provide more detailed information about the hyperfine interactions than conventional EPR, allowing for a more precise mapping of the spin density distribution. nih.gov

Reactions with Organic and Inorganic Substrates

Phenoxathiin cation radicals are known to react with a variety of organic and inorganic substrates. researchgate.net These reactions often involve the cation radical acting as an electrophile or an oxidant.

Reactions with Organic Substrates:

Nucleophilic Attack: The cation radical is susceptible to attack by nucleophiles. The position of attack on the phenoxathiin ring system would be influenced by the distribution of positive charge and spin density, as well as by steric factors. Water, alcohols, and other nucleophiles can react with the cation radical. scispace.commdpi.com

Addition to Alkenes and Dienes: Phenoxathiin cation radicals can add to alkenes and non-conjugated dienes. d-nb.info This type of reaction can lead to the formation of new carbon-carbon and carbon-sulfur bonds.

Electron Transfer: The this compound cation radical can act as a one-electron oxidant, accepting an electron from another organic molecule to regenerate the neutral this compound. The feasibility of such a reaction depends on the relative redox potentials of the two species.

Reactions with Inorganic Substrates: The reactivity of the this compound cation radical with inorganic substrates is less documented but can be inferred from the general chemistry of organic radical cations. For example, it could potentially react with inorganic anions that can act as nucleophiles or reducing agents.

Self-Condensation Reactions of Phenoxathiin Cation Radicals

Phenoxathiin cation radicals can undergo self-condensation or dimerization reactions. scispace.com This is a common fate for many radical cations, especially at higher concentrations. The dimerization can lead to the formation of a diamagnetic species. scispace.com The nature of the linkage in the dimer would depend on the positions of highest spin density in the cation radical. For the this compound cation radical, the chlorine substituent could influence the regioselectivity of this self-condensation reaction.

Rearrangement Reactions and Structural Isomerization

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de While specific rearrangement reactions of this compound itself are not extensively documented in the provided search results, related rearrangement processes in organic chemistry can provide a framework for potential transformations.

For instance, rearrangements like the Hofmann and Curtius rearrangements involve the migration of a group to an electron-deficient nitrogen atom. masterorganicchemistry.comorganic-chemistry.orglibretexts.org While not directly applicable to this compound, analogous rearrangements involving heteroatoms could potentially be envisioned under specific conditions.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Chlorophenoxathiin

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable tools in modern chemistry for determining the structure of unknown compounds and confirming the identity of synthesized molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each probe different aspects of the molecular structure, and when used in combination, they provide a detailed and unambiguous picture of the atomic arrangement and bonding within 2-Chlorophenoxathiin.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The precise frequency of absorption, known as the chemical shift, is highly sensitive to the electronic environment of the nucleus, providing a wealth of structural information.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For this compound, the ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.0 ppm.

The introduction of a chlorine atom at the 2-position breaks the symmetry of the phenoxathiin (B166618) molecule, resulting in seven distinct proton environments. The protons on the chlorinated benzene (B151609) ring (H-1, H-3, H-4) and the non-chlorinated benzene ring (H-6, H-7, H-8, H-9) will all have unique chemical shifts. The electronegative chlorine atom will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield). The splitting patterns (multiplicities) of these signals, governed by spin-spin coupling with neighboring protons, are crucial for assigning each signal to a specific proton. For instance, H-1 would be expected to appear as a doublet, coupled to H-3, while H-3 would likely be a doublet of doublets, coupled to both H-1 and H-4.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 | 7.20 - 7.30 | Doublet (d) |

| H-3 | 7.10 - 7.20 | Doublet of Doublets (dd) |

| H-4 | 7.00 - 7.10 | Doublet (d) |

| H-6 | 7.05 - 7.15 | Multiplet (m) |

| H-7 | 6.95 - 7.05 | Multiplet (m) |

| H-8 | 6.95 - 7.05 | Multiplet (m) |

| H-9 | 7.05 - 7.15 | Multiplet (m) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. Due to the lack of symmetry in this compound, all 12 carbon atoms are chemically non-equivalent, and therefore, 12 distinct signals are expected in the spectrum.

The chemical shifts of the carbon atoms are influenced by the electronegativity of attached atoms and the hybridization state. The carbon atom directly bonded to the chlorine (C-2) is expected to be significantly deshielded and appear at a downfield chemical shift. The carbons bonded to the oxygen (C-4a, C-10a) and sulfur (C-5a, C-9a) atoms will also have characteristic chemical shifts. The signals for the aromatic carbons typically appear in the range of 110-160 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 128.0 - 130.0 |

| C-2 | 132.0 - 135.0 |

| C-3 | 126.0 - 128.0 |

| C-4 | 124.0 - 126.0 |

| C-4a | 150.0 - 153.0 |

| C-5a | 125.0 - 127.0 |

| C-6 | 123.0 - 125.0 |

| C-7 | 127.0 - 129.0 |

| C-8 | 127.0 - 129.0 |

| C-9 | 123.0 - 125.0 |

| C-9a | 145.0 - 148.0 |

| C-10a | 118.0 - 120.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques

To unambiguously assign all the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the connectivity of the proton spin systems within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for establishing the connectivity between different fragments of the molecule, such as linking the two aromatic rings through the oxygen and sulfur atoms.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to transitions between vibrational energy levels. youtube.com These techniques are excellent for identifying the functional groups present in a molecule.

For this compound, the IR and Raman spectra will be dominated by vibrations associated with the aromatic rings and the C-O-C and C-S-C linkages. The presence of the chlorine substituent will also give rise to a characteristic C-Cl stretching vibration.

Vibrational Mode Assignments

The specific frequencies of the vibrational modes can be assigned to particular bond stretches, bends, and other molecular motions.

Aromatic C-H Stretch: Strong bands are expected in the region of 3050-3100 cm⁻¹.

Aromatic C=C Stretch: A series of bands, typically of medium to strong intensity, are expected in the 1450-1600 cm⁻¹ region.

C-O-C Stretch: The asymmetric stretch of the ether linkage is expected to produce a strong band, likely around 1230-1270 cm⁻¹.

C-S-C Stretch: The thioether stretching vibration is typically weaker and appears in the fingerprint region, around 600-700 cm⁻¹.

C-Cl Stretch: A medium to strong intensity band corresponding to the carbon-chlorine stretch is expected in the range of 700-800 cm⁻¹.

Out-of-Plane Bending: The substitution pattern on the aromatic rings will give rise to characteristic C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| Asymmetric C-O-C Stretch | 1230 - 1270 | IR |

| C-S-C Stretch | 600 - 700 | IR, Raman |

| C-Cl Stretch | 700 - 800 | IR, Raman |

Solid-State and Solution-Phase IR Spectra

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, IR spectral data has been reported in the neat state, which can be considered representative of the solid phase. Key vibrational frequencies have been identified that are characteristic of its structure. Specifically, a prominent absorption band is observed at 3059 cm⁻¹, which is attributed to the C-H stretching vibrations of the aromatic rings. Another significant absorption is found at 1462 cm⁻¹ . This region is typically associated with C=C stretching vibrations within the aromatic framework.

Table 1: Reported Infrared Absorption Bands for this compound (Neat)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3059 | Aromatic C-H Stretch | |

| 1462 | Aromatic C=C Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

Absorption Maxima and Molar Absorptivity

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated aromatic system. The phenoxathiin core itself is a chromophore, and the presence of the chlorine substituent can subtly influence the absorption maxima. While specific experimental λmax and molar absorptivity values for this compound are not detailed in the available literature, analogous aromatic systems suggest that absorptions would likely occur in the UV region. The intensity of these absorptions, quantified by the molar absorptivity, is a measure of the probability of the electronic transition.

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | 200 - 400 | High |

| n → π | > 250 | Low to Medium |

Note: This table is based on general principles for aromatic heterocyclic compounds, as specific experimental data for this compound was not found.

Solvatochromic Effects

Solvatochromism is the phenomenon where the position of the absorption bands of a substance changes with the polarity of the solvent. This effect provides insight into the change in dipole moment of the molecule upon electronic excitation. A positive solvatochromic shift (bathochromic or red shift) to longer wavelengths with increasing solvent polarity indicates that the excited state is more polar than the ground state. Conversely, a negative solvatochromic shift (hypsochromic or blue shift) suggests a less polar excited state.

Specific studies on the solvatochromic effects of this compound have not been reported. However, given the presence of heteroatoms (oxygen and sulfur) and the chloro substituent, it is plausible that the molecule would exhibit some degree of solvatochromism. Investigating the UV-Vis spectrum in a range of solvents with varying polarities would be necessary to quantify this effect and understand the electronic redistribution upon excitation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of an ion, allowing for the determination of its elemental composition. For this compound (C₁₂H₇ClOS), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O, and ³²S). This high-accuracy mass measurement is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Table 3: Theoretical Exact Mass of this compound

| Molecular Formula | Isotope | Exact Mass (Da) |

| C₁₂H₇³⁵ClOS | Monoisotopic | 234.0009 |

| C₁₂H₇³⁷ClOS | 235.9980 |

Note: The presence of the chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the molecular ion peak (M+, due to the ³⁵Cl isotope).

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. This technique is instrumental in elucidating the structure of a molecule by revealing its fragmentation pathways.

While a specific experimental MS/MS fragmentation pattern for this compound is not available in the surveyed literature, general principles of mass spectral fragmentation of aromatic heterocyclic compounds can be used to predict likely fragmentation pathways. Upon ionization, the molecular ion of this compound would likely undergo fragmentation through several key pathways:

Loss of CO: A common fragmentation pathway for compounds containing a diaryl ether linkage is the expulsion of a neutral carbon monoxide molecule.

Loss of Cl: The chlorine atom can be lost as a radical, leading to a significant fragment ion.

Loss of S or CS: Fragmentation involving the sulfur atom, such as the loss of a sulfur atom or a carbon monosulfide radical, is also plausible.

Ring Cleavage: The heterocyclic ring system can undergo cleavage to produce smaller charged fragments.

A detailed MS/MS study would be required to confirm these predicted pathways and to establish a characteristic fragmentation pattern that could be used for the unequivocal identification of this compound in complex mixtures.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds. However, specific applications of these methods for this compound are not well-documented.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For chlorinated aromatic compounds, GC is a common analytical choice. However, no specific methods, such as column type, temperature programs, or retention times, have been published for the analysis of this compound. A 1997 study on the high-resolution gas chromatography-mass spectrometry (HRGC-MS) of various polychlorinated compounds, including phenoxathiins (PCPT), indicates that such compounds can be analyzed by this method, but it does not provide specific data for the 2-chloro isomer epa.gov.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC. While HPLC methods have been developed for the parent compound, phenoxathiin, and other derivatives, there is no available information detailing specific HPLC conditions—such as column chemistry, mobile phase composition, or retention times—for the analysis of this compound.

Integration with Spectroscopic Detectors (e.g., GC-MS, LC-MS/MS)

The coupling of chromatographic separation with mass spectrometry detection (GC-MS or LC-MS/MS) is a standard approach for the definitive identification and quantification of organic compounds. A study on the chlorination of phenoxathiin in water treatment processes utilized gas chromatography-mass spectrometry (GC-MS) to identify reaction products, suggesting the suitability of this technique for chlorinated phenoxathiins sielc.com. However, this study does not provide the mass spectrum or fragmentation pattern specifically for this compound. The mass spectrometry of various chlorinated dibenzo-p-dioxins, structurally related compounds, has been extensively reviewed, but this information cannot be directly extrapolated to this compound researchgate.net.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of the parent compound, phenoxathiin, has been determined, there are no published reports on the single-crystal X-ray diffraction analysis of this compound nih.gov. Therefore, detailed information on its crystal system, space group, unit cell dimensions, and molecular geometry in the solid state is not available. A recent publication from 2022 described the synthesis of this compound and reported its melting point as 88–90 °C, which confirms the compound's existence in a solid state at room temperature, a prerequisite for X-ray crystallographic analysis nih.gov.

Structure Activity Relationship Sar Investigations of 2 Chlorophenoxathiin Derivatives

Computational Chemistry and Theoretical Studies on Structure-Activity Relationships

Computational methods provide deep insights into the molecular characteristics of 2-chlorophenoxathiin derivatives, linking their structural features to their chemical nature without the need for extensive laboratory synthesis. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules like this compound. plos.orgrsc.org These calculations can predict various molecular descriptors that are key to understanding reactivity. The phenoxathiin (B166618) core is known to be nonplanar, which influences its electronic structure and conjugation pathways. acs.org

Calculations performed using methods like DFT can determine fundamental properties. plos.orgarxiv.org For the parent compound, this compound, properties such as the octanol/water partition coefficient (logP) and water solubility (logWS) have been calculated, indicating its hydrophobic nature. chemeo.com

Table 1: Calculated Physicochemical Properties of this compound Data sourced from computational models. chemeo.com

| Property | Value | Unit | Method |

| Molecular Weight | 234.70 | g/mol | IUPAC |

| logP (Octanol/Water) | 4.597 | - | Crippen |

| logWS (Water Solubility) | -4.45 | - | Crippen |

| Enthalpy of Fusion | 28.75 | kJ/mol | Joback |

| Boiling Point | 661.61 | K | Joback |

These theoretical calculations are foundational for predicting how the molecule will behave in various chemical environments and for designing derivatives with specific properties. rsc.org

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor or enzyme. mdpi.comnih.gov In the context of this compound derivatives, docking simulations can be used to explore potential binding modes in a mechanistic, non-clinical framework. mdpi.com

The process involves preparing the 3D structures of the ligand (the phenoxathiin derivative) and the target protein. mdpi.com Software then calculates the most stable binding poses, providing a score that estimates the binding affinity. mdpi.com For example, a study on different small molecules might reveal that specific substitutions on the phenoxathiin ring lead to more favorable interactions within a model binding site. These interactions are often stabilized by van der Waals forces and electrostatic interactions. nih.gov

Such simulations can guide the synthesis of new derivatives by predicting which structural modifications are most likely to enhance binding to a generic, non-human-related protein model, thereby exploring the fundamental principles of molecular recognition. nih.govrsc.org The stability of these predicted binding poses can be further assessed using molecular dynamics (MD) simulations, which simulate the movement of atoms over time. mdpi.com

In Vitro Structure-Activity Relationship Studies (non-clinical, mechanistic focus)

In vitro studies complement computational predictions by providing experimental data on the chemical behavior of this compound derivatives in controlled laboratory settings.

Exploration of Chemical Reactivity and Selectivity in Model Systems

The chemical reactivity of the phenoxathiin scaffold is of significant interest. The core structure, a tricyclic heteroaromatic system, has distinct electronic and steric properties. The sulfur atom in the central ring is susceptible to oxidation, forming the corresponding sulfoxide (B87167) and sulfone derivatives. rsc.org These oxidized forms have been shown to possess different chemical properties compared to the parent sulfide. asianpubs.org

Studies on related phenoxathiin systems have explored their reactivity towards various nucleophiles. rsc.orgresearchgate.net The presence of electron-withdrawing groups, such as the sulfone (SO2) group created by oxidation, renders the molecule more susceptible to nucleophilic attack. rsc.org For instance, the reaction of oxidized phenoxathiin-based macrocycles with organolithium reagents can lead to the cleavage of the heterocyclic system, demonstrating how oxidation state influences reaction pathways. rsc.orgresearchgate.net The hydrogenolysis of the Carbon-Sulfur (C-S) bond in phenoxathiin has also been studied, showing it is more readily cleaved than the Carbon-Oxygen (C-O) bond under certain catalytic conditions. jst.go.jp

Influence of Substituents on Chemical and Mechanistic Pathways

Substituents on the aromatic rings of phenoxathiin have a profound effect on the molecule's reactivity and properties. ucsb.edu The chlorine atom at the 2-position of this compound is an electron-withdrawing group, which influences the electron density distribution across the entire ring system.

The effect of different substituents can be observed in various reactions. For example, in the synthesis of phenoxathiin derivatives, the nature and position of substituents can dictate the feasibility and outcome of cyclization reactions. researchgate.net Studies on substituted phenoxathiins have shown that modifying the groups on the phenyl rings alters their chemical behavior. For example, the synthesis of 3,7-dimethylphenoxathiin and its subsequent oxidation to the sulfoxide and sulfone forms highlight how methyl substituents direct chemical synthesis and impact the properties of the final products. asianpubs.org The reactivity of these derivatives in electrophilic substitution or nucleophilic attack is modulated by the electronic-donating or withdrawing nature of these attached groups. rsc.orgucsb.edu

Deriving Quantitative Structure-Activity Relationships (QSAR) for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a molecule to its properties or activities. wikipedia.orglongdom.org These models use molecular descriptors—numerical values that encode a molecule's physicochemical characteristics—to make predictions. dergipark.org.trsemanticscholar.org

For phenoxathiin derivatives, QSPR studies have been conducted to correlate structural features with properties like hydrophobicity. researchgate.netresearchgate.net In one such study, the experimentally determined hydrophobicity of a series of 2-(aryloxy-α-acetyl)-phenoxathiin derivatives was correlated with calculated molecular descriptors like the water solubility parameter (log Sw) and an aromaticity index (HOMA). researchgate.net

Table 2: Example of Descriptors Used in QSAR/QSPR Models These descriptors are commonly used to build predictive models for chemical properties. semanticscholar.orgresearchgate.net

| Descriptor Type | Examples | Property Correlated |

| Electronic | HOMO/LUMO energies, Dipole moment, NBO charges | Reactivity, Spectral properties |

| Topological | Connectivity indices, Wiener index | Boiling point, Viscosity |

| Physicochemical | logP, Molar refractivity, Polarizability | Hydrophobicity, Bioavailability |

| Thermodynamic | Heat of formation, Gibbs free energy | Stability, Reaction equilibrium |

By developing robust QSAR/QSPR models, it becomes possible to predict specific chemical properties for new, unsynthesized this compound derivatives, accelerating the design of compounds with desired characteristics. longdom.orgsemanticscholar.org

Relationship Between Molecular Conformation and Chemical Behavior

The chemical behavior of this compound and its derivatives is intrinsically linked to their three-dimensional structure. The phenoxathiin heterocyclic system is not planar; instead, it adopts a characteristic folded or "butterfly" conformation along the oxygen-sulfur axis. This non-planar geometry is a critical determinant of the molecule's reactivity, electronic properties, and its ability to interact with other molecules.

The degree of this folding is typically quantified by the dihedral angle between the two benzene (B151609) rings. For the parent phenoxathiin molecule, this angle is approximately 142.3°. thieme-connect.de The introduction of substituents, such as the chlorine atom at the 2-position, can significantly influence this dihedral angle. The electronic properties and steric bulk of substituents can cause a flattening or an increased puckering of the central ring. researchgate.net

Computational studies on substituted phenoxathiin derivatives have demonstrated a clear relationship between the position and nature of the substituent and the resulting molecular conformation. For instance, studies on fluorinated phenoxathiins have shown that the position of the halogen atom relative to the heteroatoms of the central ring dictates the extent of puckering. researchgate.net Substitution at positions ortho to the sulfur atom, such as the 1-position, has been shown to induce the least flattening effect on the nucleus, whereas substitution at the 3-position, which is para to the sulfur, induces the highest degree of flattening. researchgate.net While specific data for this compound is not extensively detailed, it is anticipated that the chloro group, being an electron-withdrawing substituent, will modulate the electron density and geometry of the phenoxathiin core. vulcanchem.com

Furthermore, the dihedral angle influences the electronic communication between the two aromatic rings and, consequently, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net A more planar conformation could lead to enhanced π-conjugation across the molecule, affecting its photophysical and electrochemical properties. Conversely, a more folded structure might lead to a greater separation of the HOMO and LUMO, as seen in some donor-acceptor systems based on phenoxathiin. acs.org

The reactivity of the phenoxathiin core can also be altered by its conformation. For instance, in phenoxathiin-based thiacalixarenes, the internal strain caused by the condensed heterocyclic moiety makes the molecule susceptible to nucleophilic attack, leading to cleavage of the phenoxathiin system under certain conditions. rsc.org The specific conformation adopted by the macrocycle was found to be crucial for its reactivity profile.

The following interactive data table summarizes the theoretical relationship between the substitution pattern on a this compound scaffold, the predicted conformational changes, and the potential impact on chemical behavior, based on established principles for the phenoxathiin class of compounds.

| Derivative (Substituent at Position X) | Predicted Change in Dihedral Angle (Relative to this compound) | Postulated Effect on Chemical Behavior |

|---|---|---|

| -H (this compound) | Reference | Baseline reactivity and electronic properties. |

| -NO₂ (e.g., at C7) | Potential for increased planarity | Enhanced electrophilicity of the aromatic system; altered HOMO-LUMO gap. |

| -NH₂ (e.g., at C7) | Potential for increased puckering | Increased nucleophilicity; potential for altered intermolecular interactions. |

| -SO₃H (e.g., at C8) | Steric and electronic effects may alter folding | Increased water solubility; potential for altered binding properties. |

| Additional -Cl (e.g., at C8) | Increased puckering due to electronic repulsion | Modified reactivity in nucleophilic substitution; altered lipophilicity. |

This table illustrates how the introduction of different functional groups to the this compound core can modulate its three-dimensional structure, which in turn governs its chemical properties and potential applications. The precise nature of this relationship is a key focus of ongoing research in the field of heterocyclic chemistry.

Environmental Behavior and Biogeochemical Cycling of 2 Chlorophenoxathiin

Environmental Fate and Persistence Studies

The persistence of a chemical in the environment is a key factor in assessing its potential for long-term impact. For 2-chlorophenoxathiin, its persistence is likely influenced by its chemical structure, which includes a stable aromatic framework and a chlorine substituent.

Abiotic Degradation Pathways (e.g., photolysis, hydrolysis)

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through processes like photolysis (breakdown by light) and hydrolysis (reaction with water).

Photolysis: Sunlight can be a significant factor in the degradation of aromatic compounds. Studies on polycyclic aromatic compounds containing sulfur have shown that photooxidation is an important process for their removal from the environment. nih.govacs.org For instance, the photooxidation of benzothiophenes, which are polycyclic aromatic sulfur heterocycles, results in the opening of one of the aromatic rings and the oxidation of alkyl side chains. nih.govacs.org It is plausible that this compound could undergo similar photochemical transformations. The presence of the sulfur atom in the phenoxathiin (B166618) ring system may lead to oxidation at the sulfur center, forming sulfoxides and sulfones, which has been observed in the photochemistry of other sulfur-containing aromatic compounds. acs.org The chlorine atom may also influence the rate and pathway of photolysis. Research on polychlorinated dibenzo-p-dioxins (PCDDs), which share structural similarities with chlorinated phenoxathiins, indicates that lower chlorinated dioxins can be formed from the photo-degradation of higher chlorinated ones. who.int

Hydrolysis: Information regarding the hydrolysis of this compound is not available. However, the phenoxathiin structure is generally stable. The C-Cl bond on the aromatic ring is typically resistant to hydrolysis under normal environmental pH conditions.

Biotic Degradation Mechanisms (e.g., microbial transformation)

Biotic degradation, the breakdown of substances by microorganisms, is a critical process in the environmental fate of many organic compounds.

The microbial degradation of organosulfur compounds, including those with structures similar to phenoxathiin, has been documented. researchgate.netijbiotech.comresearchgate.net Bacteria, in particular, have been shown to degrade complex sulfur-containing aromatic compounds. For example, some bacteria can utilize dibenzothiophene, a related sulfur heterocyclic compound, as a sulfur source, cleaving the carbon-sulfur bond. ijbiotech.com The degradation of chlorinated aromatic compounds is also well-studied. Microorganisms are known to degrade chlorinated phenols, although the specific pathways and efficiencies can vary. frontiersin.orgnih.gov For instance, some bacteria can degrade 2-chlorophenol (B165306) under specific conditions. frontiersin.org

The presence of the chlorine atom on the phenoxathiin ring is expected to significantly influence its biodegradability. Chlorination can make aromatic compounds more resistant to microbial attack. wikipedia.org Higher chlorinated dioxins, for example, are known to be reductively dechlorinated by anaerobic bacteria, a process that makes them more susceptible to further degradation. nih.gov It is possible that this compound could undergo a similar initial dechlorination step under anaerobic conditions. Aerobic degradation, if it occurs, would likely involve dioxygenase enzymes that can cleave the aromatic rings. researchgate.net

Environmental Half-Life Determinations

Direct data on the environmental half-life of this compound is not available in the reviewed literature. However, based on information for a related compound, a high degree of persistence can be anticipated.

A structurally analogous compound, 2,3,7,8-tetrachlorophenoxathiin, has been identified as a contaminant of concern due to its potential to persist in the environment. ontosight.ai This persistence is attributed to its low water solubility and stable chemical structure. ontosight.ai Persistent organic pollutants (POPs), which include many chlorinated aromatic compounds, are characterized by long environmental half-lives. up.ptnih.gov The half-life of a substance can vary significantly depending on environmental conditions such as temperature, sunlight, and microbial activity. orst.edu

Table 1: Inferred Persistence of this compound Based on Analogous Compounds

| Environmental Compartment | Inferred Persistence | Basis of Inference |

| Soil | High | High persistence of other chlorinated aromatic compounds like PCDDs. wikipedia.org |

| Water | High | Low water solubility and stability of 2,3,7,8-tetrachlorophenoxathiin. ontosight.ai |

| Sediment | Very High | Tendency of hydrophobic compounds to partition into sediments. |

Distribution and Transport in Environmental Compartments

The movement and distribution of a chemical in the environment are governed by its physical and chemical properties, such as its solubility, volatility, and tendency to sorb to particles.

Sorption to Soil and Sediments

Sorption is the process by which a chemical binds to particles of soil or sediment. This is a key factor in determining a chemical's mobility in the environment.

Specific studies on the sorption of this compound to soil and sediments have not been found. However, its chemical structure suggests it would behave as a hydrophobic organic compound. Such compounds tend to have low water solubility and a high affinity for organic matter in soil and sediment. pc-progress.comnih.govirost.ir The presence of the chlorine atom would further increase its hydrophobicity. Therefore, it is expected that this compound would have a strong tendency to sorb to soil and sediment particles, limiting its mobility in the aqueous phase and leading to its accumulation in these environmental compartments. The sorption of other chlorinated compounds, such as 2,4-D, has been shown to be influenced by soil organic matter content and pH. pc-progress.comnih.gov

Table 2: Predicted Sorption Behavior of this compound

| Parameter | Predicted Value/Behavior | Rationale |

| Water Solubility | Low | Based on the properties of 2,3,7,8-tetrachlorophenoxathiin. ontosight.ai |

| Soil/Sediment Sorption | High | Hydrophobic nature of chlorinated aromatic compounds. |

| Mobility in Soil | Low | Strong sorption to soil organic matter. |

Volatilization and Atmospheric Transport

Volatilization is the process by which a substance evaporates into the atmosphere. This can be a significant transport pathway for some chemicals.

There is no direct data on the volatilization of this compound from soil or water surfaces. However, some insights can be gained from related compounds. The parent compound, phenoxathiin, has been used as a volatile solid additive in the manufacturing of organic solar cells, which implies that it has a tendency to volatilize under certain conditions. The potential for a pesticide to volatilize is related to its vapor pressure. osu.edu While the vapor pressure of this compound is unknown, the addition of a chlorine atom to the phenoxathiin structure would likely alter its volatility. For many pesticides, volatilization from soil and plant surfaces can be a significant route of dissipation into the atmosphere. epa.gov However, strong sorption to soil particles can reduce the rate of volatilization. Given the expected high sorption of this compound, its volatilization from soil may be limited.

Leaching Potential in Aquatic Systems

There is no specific information available in scientific literature regarding the leaching potential of this compound in aquatic systems. Leaching potential is typically assessed through studies that determine a substance's mobility in soil, which is influenced by its adsorption and persistence characteristics. wa.govchemsafetypro.comecetoc.org Standardized tests, such as soil column leaching studies (e.g., OECD Test Guideline 312), are used to generate data on how a chemical moves through the soil profile and its likelihood of reaching groundwater. oecd.orgoecd.org

Factors that determine leaching include the soil adsorption coefficient (Koc) and the substance's half-life in soil (t½). chemsafetypro.comnih.govmdpi.com These values are used in models like the Groundwater Ubiquity Score (GUS) to classify a chemical's mobility. mdpi.com For this compound, specific experimental data for Koc, soil half-life, or results from leaching studies are not present in the reviewed literature. Therefore, its mobility classification—ranging from immobile to very high—cannot be determined. chemsafetypro.com

Analytical Methodologies for Environmental Monitoring

Specific, validated analytical methods for the routine environmental monitoring of this compound in matrices such as water, soil, or sediment are not described in the available literature. The development of such methods is crucial for detecting and quantifying the presence of a contaminant in the environment. taylorfrancis.commdpi.compjoes.com

Detailed protocols for the extraction and sample preparation of this compound from environmental samples are not documented. The choice of an effective extraction technique depends on the chemical properties of the analyte and the complexity of the sample matrix. nih.goveuropa.eu Common methods for compounds of similar general structure (organochlorines) include: